2-(4-chlorophenoxy)-N-cyclopentylbutanamide
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Overview
Description
Synthesis Analysis
Several studies have focused on the synthesis of chlorophenyl derivatives, which are structurally related to "2-(4-chlorophenoxy)-N-cyclopentylbutanamide." These synthesis methods typically involve complex reactions such as cyclization, etherification, reduction, and other steps to construct the desired chemical framework. For example, the synthesis of similar compounds has been achieved by reacting chlorophenol with cycloalcohols in the presence of perchloric acid as a catalyst, showcasing a method that could potentially be adapted for the synthesis of "2-(4-chlorophenoxy)-N-cyclopentylbutanamide" (Ashaduzzaman et al., 2012).
Molecular Structure Analysis
Crystal structure analysis and molecular packing studies reveal how chlorinated compounds and their derivatives, akin to "2-(4-chlorophenoxy)-N-cyclopentylbutanamide," exhibit diverse conformations and molecular arrangements. For instance, studies on similar chlorophenyl derivatives demonstrate triclinic crystal systems and the impact of substituents on the molecular geometry and stability (Purandara et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl compounds, such as cycloadditions, condensations, and transformations, are crucial for the synthesis and modification of these molecules. For example, the Tf2NH-catalyzed formal [3 + 2] cycloaddition of ynamides with dioxazoles offers a metal-free approach to construct polysubstituted oxazoles, highlighting the chemical reactivity and potential transformations for compounds like "2-(4-chlorophenoxy)-N-cyclopentylbutanamide" (Zhao et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallinity, of chlorophenyl derivatives are influenced by their molecular structure. Studies on related compounds provide insights into how different substituents affect these properties, thereby aiding in the characterization and application of these chemicals in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are determined by the functional groups and overall molecular architecture of the compound. Research on similar chlorophenyl derivatives, utilizing spectroscopic analysis and quantum chemical calculations, offers valuable information on the electronic spectra, reactivity sites, and potential applications of these molecules (Parveen et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclopentylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-14(15(18)17-12-5-3-4-6-12)19-13-9-7-11(16)8-10-13/h7-10,12,14H,2-6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAPTSOZXZKLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49737205 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenoxy)-N-cyclopentylbutanamide |
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